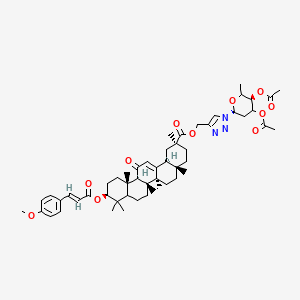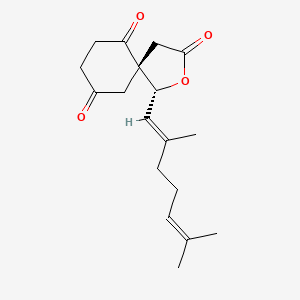
Anticancer agent 156
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has demonstrated effective inhibition of human cancer cell growth and exhibits substantial cytotoxicity against gastric cancer cells . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 156 involves multiple steps, starting from the extraction of miliusanes from natural sources. The synthetic route typically includes:
Extraction: Miliusanes are extracted from plants such as Miliusa sinensis.
Purification: The extracted compounds are purified using chromatographic techniques.
Chemical Modification: The purified miliusanes undergo chemical modifications to enhance their anticancer properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract miliusanes.
High-throughput Purification: Employing advanced chromatographic methods for large-scale purification.
Chemical Synthesis: Utilizing industrial reactors for the chemical modification of miliusanes to produce this compound.
化学反应分析
Types of Reactions
Anticancer agent 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced anticancer activity and reduced toxicity .
科学研究应用
Anticancer agent 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of miliusanes.
Biology: Investigated for its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
Anticancer agent 156 exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with their cell cycle.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway
相似化合物的比较
Similar Compounds
Isatin Derivatives: Compounds based on isatin, which also exhibit anticancer properties.
Anthraquinones: A class of compounds with a similar mechanism of action.
Magnolol: A natural phenolic lignan with anticancer properties.
Uniqueness
Anticancer agent 156 is unique due to its miliusanes-based structure, which provides a distinct mechanism of action and higher cytotoxicity against gastric cancer cells compared to other similar compounds .
属性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |
InChI |
InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |
InChI 键 |
AZDNFDOJYPYWPJ-MKPVWWQNSA-N |
手性 SMILES |
CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |
规范 SMILES |
CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


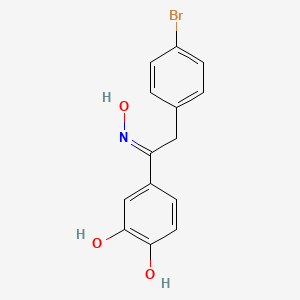
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
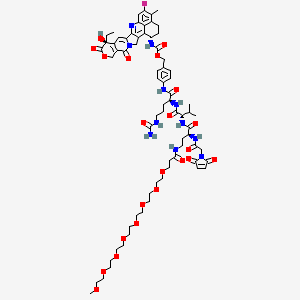
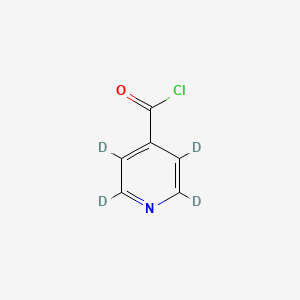
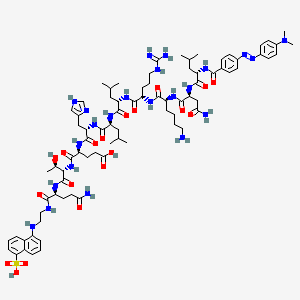

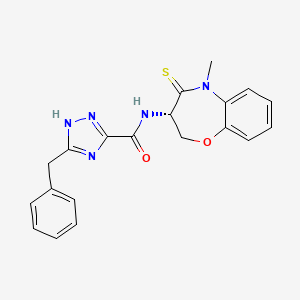

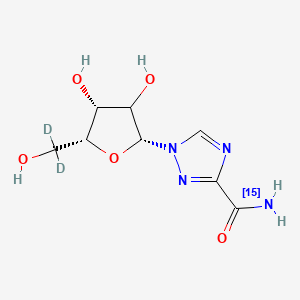


![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
